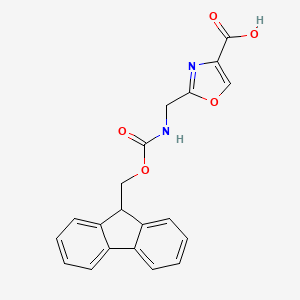

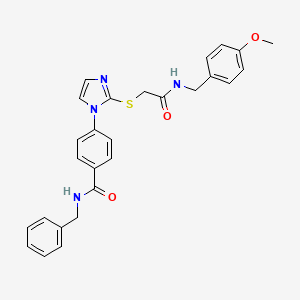

![molecular formula C21H23N3O4S B2885713 Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-77-5](/img/structure/B2885713.png)

Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate” is a derivative of pyrimidothienopyridazine . Pyridazine and its fused heterocyclic derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding ethoxymethyleneamino intermediate . This intermediate is then reacted directly without purification .Molecular Structure Analysis

The molecular structure of this compound was elucidated on the basis of elemental analysis and various spectroscopic methods . The compound forms brown crystals, with a melting point of 125–127 °C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and reaction with an intermediate . Pyridazine synthesis involves a variety of reactions, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, unexpected C-C bond cleavage in the absence of metal, and Cu (II)-catalyzed aerobic 6- endo - trig cyclizations .Physical And Chemical Properties Analysis

The compound forms brown crystals, with a melting point of 125–127 °C . The IR spectrum shows peaks at 3056 (CH arom), 1658 (C=O), 1519, 1437 (NO 2) .Applications De Recherche Scientifique

Neuroprotective Agent

This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in reducing neuronal death and restoring neuronal function .

Anti-neuroinflammatory Properties

Studies suggest that derivatives of this compound can serve as anti-neuroinflammatory agents . They have demonstrated significant properties in inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells, which are key factors in neuroinflammation .

Anticancer Activity

The pyridazine ring, which is part of this compound’s structure, is known to exhibit a range of pharmacological activities, including anticancer properties. It’s been used in medicinal chemistry against various biological targets related to cancer .

Antimicrobial Activity

Pyridazine derivatives, including this compound, have been reported to possess antimicrobial activity. This makes them valuable in the development of new antibiotics and treatments for bacterial infections .

Antidepressant and Anti-hypertensive Effects

The compound’s structure is conducive to biological activities such as antidepressant and anti-hypertensive effects. These properties are crucial for developing treatments for mental health disorders and hypertension .

Agrochemical Applications

Pyridazine and pyridazinone derivatives are also known for their use in agrochemicals . They have been utilized as herbicides and anti-platelet agents, demonstrating the compound’s versatility beyond pharmaceuticals .

Propriétés

IUPAC Name |

ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-4-13(5-2)18(25)22-19-16-15(12-29-19)17(21(27)28-6-3)23-24(20(16)26)14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHKDJIBVVCYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

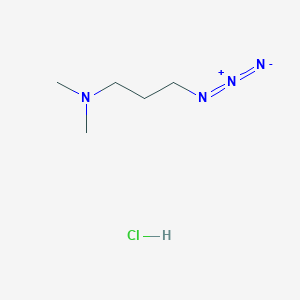

![Ditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B2885633.png)

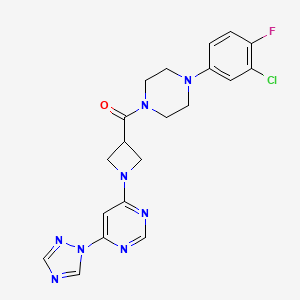

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B2885634.png)

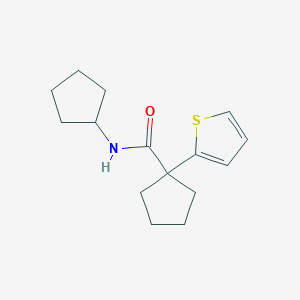

![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2885635.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2885636.png)

![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885637.png)

![2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2885640.png)

![7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2885641.png)

![N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide](/img/structure/B2885646.png)

![{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2885647.png)